molecular formula C12H23NO B1605976 Cyclododecanone oxime CAS No. 946-89-4

Cyclododecanone oxime

Cat. No. B1605976
CAS RN: 946-89-4
M. Wt: 197.32 g/mol
InChI Key: SCRFXJBEIINMIC-UHFFFAOYSA-N
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Description

Cyclododecanone oxime is a chemical compound with the molecular formula C12H23NO . It has an average mass of 197.317 Da and a monoisotopic mass of 197.177963 Da .


Synthesis Analysis

The synthesis of cyclododecanone oxime can be achieved through the Beckmann rearrangement . This rearrangement involves the conversion of an oxime functional group to substituted amides . The reaction is often catalyzed by acid, but other reagents such as tosyl chloride, thionyl chloride, phosphorus pentachloride, phosphorus pentoxide, triethylamine, sodium hydroxide, and trimethylsilyl iodide have also been known to promote the rearrangement . An electrochemical method for the one-pot synthesis of cyclohexanone oxime under ambient conditions with aqueous nitrate as the nitrogen source has also been reported .


Molecular Structure Analysis

The molecular structure of cyclododecanone oxime consists of 12 carbon atoms, 23 hydrogen atoms, and 1 nitrogen atom . The structure also includes an oxime functional group .


Chemical Reactions Analysis

The Beckmann rearrangement is a key reaction involving cyclododecanone oxime . This rearrangement is stereospecific for ketoximes and N-chloro/N-fluoro imines, with the migrating group being anti-periplanar to the leaving group on the nitrogen .


Physical And Chemical Properties Analysis

Cyclododecanone oxime has a density of 1.0±0.1 g/cm3, a boiling point of 324.5±11.0 °C at 760 mmHg, and a flash point of 198.9±8.5 °C . It has a molar refractivity of 59.2±0.5 cm3, a polar surface area of 33 Å2, and a molar volume of 199.2±7.0 cm3 .

Scientific Research Applications

Microwave-Assisted Synthesis of ω-Laurolactam

Cyclododecanone oxime plays a crucial role in the Beckmann rearrangement, a key step in the production of Nylon 12. Microwave conditions enhance the efficiency of this process, providing high conversions to ω-laurolactam within a short time (Conesa et al., 2007).

Nanocrystalline and Mesoporous Materials in Beckmann Rearrangement

In the liquid-phase Beckmann rearrangement, cyclododecanone oxime's conversion and selectivity are significantly improved using nanocrystalline and mesoporous materials. These materials offer better catalyst life and reduced organic residue post-reaction (Botella et al., 2007).

Structural Analysis of Bicyclododecyl Derivatives

Cyclododecanone oxime derivatives have been synthesized and characterized, revealing specific conformational structures in both crystal and solution states, which is vital for understanding their chemical behavior (Wang et al., 2006).

Role of Catalysts in Beckmann Rearrangement

Studies on different Beta zeolites highlight the importance of catalyst composition in the Beckmann rearrangement of cyclododecanone oxime. Factors like the presence of framework Al and internal silanol groups significantly impact conversion and selectivity (Camblor et al., 1998).

Ionic Liquids in Beckmann Rearrangement

Research shows that certain ionic liquids facilitate the Beckmann rearrangement of cyclododecanone oxime with high activity and selectivity. This highlights the potential of using ionic liquids as alternative solvents in chemical processes (Blasco et al., 2010).

Micellar Catalysis in Oximation of Cycloalkanones

Cyclododecanone oxime's reaction rates are markedly enhanced by micellar catalysis. This method offers significant improvements in reaction efficiency, showcasing the potential of micelles in chemical synthesis (Janakiraman & Sharma, 1985).

Oxidation and Overoxidation Studies

Studies on the oxidation of cyclododecanone provide insights into efficient methods for producing cyclododecanone derivatives, with implications for further chemical synthesis (Barton et al., 1990).

Insight into Catalytic Sites for Beckmann Rearrangement

Infrared spectroscopy studies provide a deeper understanding of the active sites for the Beckmann rearrangement in various solids, contributing to the optimization of this crucial reaction in chemical manufacturing (Fernandez et al., 2006).

Application in Perfume Synthesis

Cyclododecanone is instrumental in the synthesis of macrocyclic compounds, particularly muscone, and is widely used in the production of exaltolide and other materials in the perfume industry (Zhao Qibo, 2010).

Synthesis of Fused Heterocycles

Cyclododecanone serves as a synthon for synthesizing various macrocyclic systems with nitrogen heterocycles. This application showcases its versatility in creating complex organic structures (Zoorob et al., 2012).

Mechanism of Action

The most common reaction mechanism of the Beckmann rearrangement consists generally of an alkyl migration anti-periplanar to the expulsion of a leaving group to form a nitrilium ion . This is followed by solvolysis to an imidate and then tautomerization to the amide .

Safety and Hazards

Cyclododecanone oxime should be handled with care. Avoid breathing mist, gas, or vapours and avoid contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of contact, rinse immediately with plenty of water and seek medical attention .

properties

IUPAC Name

N-cyclododecylidenehydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c14-13-12-10-8-6-4-2-1-3-5-7-9-11-12/h14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCRFXJBEIINMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NO)CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00241552
Record name Cyclododecanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclododecanone oxime

CAS RN

946-89-4
Record name Cyclododecanone, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000946894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclododecanone, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00241552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 25% by weight aqueous ammonia (Wako Pure Chemical Industries, Ltd.) was added to an aqueous solution having a composition of 14.8% by weight of hydroxylamine sulfate, 9.5% by weight of sulfuric acid and 27.1% by weight of ammonium sulfate to adjust pH to 4 (neutralized amine). To the aqueous neutralized amine solution was added a 42.4% by weight aqueous solution of ammonium sulfate such that a concentration of hydroxylamine sulfate was 7.69% by weight. Then, 25383.3 g of the hydroxylamine sulfate solution thus prepared was added to a pillow type oxime reactor having a liquid-phase volume 40 L equipped with a mixing blade, and the mixture was heated to 85° C. and then 7241 g of cyclododecanone and 3113.7 g of toluene were added. A 25% by weight aqueous ammonia was continuously added such that pH became 5.8 at a temperature of 85° C. to promote the reaction. Once a hydroxylamine concentration in the aqueous layer became 1000 ppm or less, stirring and feeding of the aqueous ammonia were stopped and the mixture was allowed to stand, and the aqueous layer was drained. To the remaining oil layer were added 4127.3 g of toluene and 25022.6 g of neutralized amine and feeding of a 25% by weight aqueous ammonia was initiated to adjust pH to 5.8 at a temperature of 85° C. Once a cyclododecanone concentration became 1000 ppm or less, stirring was stopped and after standing, an aqueous layer was drained and the reaction was quenched. The obtained oil layer (cyclododecanone oxime-toluene solution) was analyzed by a Karl Fischer type moisture tester (Hiranuma Sangyo Co., Ltd., type AQ-2100 micro moisture tester) and a water content was 2000 ppm.
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Synthesis routes and methods II

Procedure details

reacting cyclododecanone with hydroxylamine in an aqueous solution in the presence of an excess amount of cyclododecanone or a solvent to produce cyclododecanone oxime (hereinafter, referred to as an “oxime-forming step”);
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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